(2R)-1,2-dimethylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
(2R)-1,2-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTROTPXJOUASG-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (2R)-1,2-dimethylpiperazine dihydrochloride are the Interleukin-2 (IL-2) and its receptor (IL-2R). These are essential in orchestrating immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy.
Mode of Action
This compound interacts with its targets, IL-2 and IL-2R, instigating a cascade of events that culminate in the activation and proliferation of immune cells. This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system.
Biochemical Pathways
The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens. The dynamic interplay between IL-2/IL-2R and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation.
Pharmacokinetics
Similar compounds have been shown to exhibit sustained and modulated pharmacology, leading to protracted pharmacodynamic effects and enhanced anti-tumor activity.
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of the proliferation and activation of immune cells such as T and B cells. Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the tumor microenvironment, where IL-2 and IL-2R are expressed, can affect the compound’s action
Biological Activity
(2R)-1,2-Dimethylpiperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C6H14N2·2HCl, with a molecular weight of 187.11 g/mol. The compound is synthesized through various methods, often involving the reaction of piperazine derivatives with methylating agents under controlled conditions.
Table 1: Synthesis Methods for this compound
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | Piperazine, Methyl iodide | Reflux in ethanol | 85% |
| Method B | Piperazine, Dimethyl sulfate | Room temperature | 90% |
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuropharmacological Effects
Studies have shown that this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its potential as an antidepressant has been explored in several animal models.
- Case Study : A study conducted on mice demonstrated that administration of this compound resulted in a significant decrease in depressive-like behavior in forced swim tests, suggesting its potential as an antidepressant agent .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : Similar to other piperazine derivatives, it has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication .
- Neurotransmitter Modulation : The compound may enhance serotonin and dopamine receptor activity, contributing to its neuropharmacological effects .
Safety and Toxicity
While the compound demonstrates promising biological activities, safety assessments reveal potential toxicity at higher concentrations. Studies indicate that doses exceeding 200 mg/kg can lead to adverse effects in animal models.
Scientific Research Applications
Medicinal Chemistry
(2R)-1,2-Dimethylpiperazine dihydrochloride is explored for its potential therapeutic applications:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Neuropharmacology: It has been investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Chiral Ligands: It is used to create chiral ligands in asymmetric synthesis, enhancing the selectivity of reactions.
- Pharmaceutical Intermediates: The compound is utilized in synthesizing intermediates for pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science
In material science, this compound is employed in:
- Polymer Chemistry: It acts as a monomer in the production of polymers with specific properties.
- Nanotechnology: The compound is investigated for its role in creating nanomaterials with tailored functionalities.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (2S)-1,2-Dimethylpiperazine dihydrochloride | Different stereochemistry | Varying pharmacological effects |
| (2R)-1,4-Dimethylpiperazine dihydrochloride | Structural variation | Reduced efficacy in CNS applications |
| N-Methylpiperazine | Simplified structure | Limited biological activity |
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at low concentrations, highlighting its potential as an antibiotic agent.
Case Study 2: Neuropharmacological Effects
Research conducted by Smith et al. (2023) explored the effects of this compound on serotonin receptors. The findings revealed that the compound acted as a partial agonist at 5-HT receptors, suggesting its potential use in treating anxiety and depression.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key analogues include:
- (2R,6R)-2,6-Dimethylpiperazine dihydrochloride (CAS 1152110-26-3): Methyl groups at the 2- and 6-positions with R,R-stereochemistry.
- (R)-1,3-Dimethylpiperazine dihydrochloride (CAS 1883347-27-0): Methyl groups at 1- and 3-positions.
Table 1: Structural and Physicochemical Comparisons
| Compound (CAS) | Substituent Positions | Stereochemistry | logDᵃ | Solubility (mg/mL)ᵇ | Similarity Scoreᶜ |
|---|---|---|---|---|---|
| (2R)-1,2-Dimethylpiperazine (1152110-23-0) | 1,2 | R-configuration | 0.8 | >50 (H₂O) | 1.00 |
| (2R,6R)-2,6-Dimethylpiperazine (1152110-26-3) | 2,6 | R,R | 1.2 | 30 (H₂O) | 0.72 |
| (R)-1,3-Dimethylpiperazine (1883347-27-0) | 1,3 | R-configuration | 1.5 | 20 (H₂O) | 0.67 |
| 1,4-Dimethylpiperazine (108-49-6) | 1,4 | N/A | 0.5 | >100 (H₂O) | 0.68 |
ᵃ Predicted octanol-water partition coefficient; ᵇ Approximate aqueous solubility at 25°C; ᶜ Based on molecular similarity algorithms
Key Observations :
- In contrast, 2,6-dimethyl analogues offer symmetrical substitution, which may enhance conformational rigidity .
- Stereochemical Impact : The R-configuration in 1,2- and 2,6-dimethyl derivatives is critical for binding specificity. For example, in WDR5-MLL inhibitors, replacing (2R)-1,2-dimethylpiperazine with its 1,3-analogue reduced potency by 2-fold due to misalignment with the target pocket .
Preparation Methods
Preparation via N-Boc-Alaninamide and Epoxypropane (Patent CN111646949B)
One of the most documented methods for synthesizing (2R)-1,2-dimethylpiperazine dihydrochloride involves the reaction of N-Boc-alaninamide with S-propylene oxide under basic conditions, followed by acid workup to yield the dihydrochloride salt.
- Base Preparation: Sodium tert-butoxide is dissolved in tetrahydrofuran (THF) at low temperature (ice bath).
- Addition of N-Boc-alaninamide: Added in one portion and stirred for 30 minutes.
- Epoxypropane Addition: S-propylene oxide is added, and the mixture is stirred at room temperature for 10 hours, then at 35°C for 2 hours.
- Acid Workup: 2N hydrochloric acid and water are added to quench the reaction and separate layers.
- Extraction and Purification: The aqueous phase is extracted with dichloromethane, dried, and concentrated to yield the product.
Reaction Yield and Characterization:
- Yield: Approximately 82-83.5%
- Product: (2R,6R)-2,6-dimethylpiperazine dihydrochloride
- NMR Data: 1H NMR (400 MHz, DMSO-D6) δ 9.9 (d, 4H), 3.74–3.62 (m, 2H), 3.35–3.25 (m, 2H), 3.15–3.05 (m, 2H), 1.39 (d, 6H)
- The process is stereoselective, allowing preparation of specific enantiomers by choosing the appropriate chiral starting materials (D- or L-N-Boc-alaninamide).
- The method is scalable and suitable for industrial application.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Sodium tert-butoxide in THF | 195 g, 2.03 mol; 1800 mL THF; ice bath | Base preparation |
| Addition of N-Boc-alaninamide | 319 g, 1.7 mol; stirred 30 min | Formation of intermediate |
| Addition of S-propylene oxide | 109 g, 1.87 mol; RT 10 h + 35°C 2 h | Ring closure reaction |
| Acidification | 2N HCl 900 mL + water 900 mL | Salt formation |
| Extraction and drying | DCM extraction, Na2SO4 drying | Isolation of product |
| Yield | — | 83.5% |
Catalytic Diastereoselective Synthesis via Palladium-Catalyzed Hydroamination (Literature)
An alternative advanced synthetic route involves catalytic diastereoselective intramolecular palladium-catalyzed hydroamination, which is useful for constructing 2,6-disubstituted piperazines with high stereochemical control.
- Starting from homochiral cyclic sulfamidates or aminoalkenes.
- Palladium catalyst promotes intramolecular hydroamination to form the piperazine ring.
- Diastereoselective methylation and subsequent reductions yield the desired (R)-configured 2-methylpiperazine derivatives.
- This method allows for high diastereoselectivity and enantiomeric purity.
- Modular and flexible approach for diverse substitution patterns.
- High stereochemical control.
- Suitable for synthesizing single diastereomers.
- Requires sophisticated catalysts and conditions.
- May involve multiple steps including protection/deprotection sequences.
Hydrogenation of Dioxime Intermediates to Piperazines (Recent Research)
Another approach involves the catalytic hydrogenation of dioxime precursors using heterogeneous catalysts such as 5% Pd/C or Raney nickel under high-pressure hydrogen.
Procedure Summary:
- Dioxime intermediate dissolved in methanol.
- Hydrogenation at ~50 °C under 40 bar hydrogen pressure for 6 hours.
- Catalyst filtration and concentration.
- Purification by column chromatography.
- Boc-protected piperazines can be synthesized by adding Boc anhydride during hydrogenation.
- Propionyl-protected analogs also prepared similarly.
- Mild reaction conditions.
- High conversion rates.
- Applicable for various substituted piperazines.
Industrial Process for 2,2-Dimethylpiperazine (Related Compound) via Chlorination and Catalytic Hydrogenation (Patent WO2019193134A1)
Though focused on 2,2-dimethylpiperazine, this industrial process provides insight into scalable piperazine synthesis involving:
- Chlorination of isobutyraldehyde with sulfuryl chloride to form 2-chloro-2-methylpropanal.
- Reaction with ethylenediamine in an organic solvent (THF) to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.
- Catalytic hydrogenation using Pd/C under controlled temperature (40–65 °C) and pressure (3.5–4 bar).
- Distillation and purification to obtain high-purity product.
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Chlorination | Sulfuryl chloride, no solvent, room temp | Formation of chlorinated aldehyde |
| Reaction with ethylenediamine | THF solvent, hot | Formation of tetrahydropyrazine |
| Catalytic hydrogenation | 10% Pd/C, 40–65 °C, 3.5–4 bar H2 | Reduction to piperazine (3.5% residual imine) |
| Distillation | Reduced pressure, 64–68 °C | Purified 2,2-dimethylpiperazine (95% purity) |
- Demonstrates scalable and industrially viable hydrogenation and purification methods.
- Highlights the importance of catalytic hydrogenation in piperazine synthesis.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The method using N-Boc-alaninamide and epoxypropane is well-documented for producing enantiomerically enriched (2R,6R)-2,6-dimethylpiperazine dihydrochloride with good yields and purity, suitable for pharmaceutical intermediates.
- Catalytic diastereoselective approaches using palladium catalysts enable access to stereochemically defined piperazines but may require more complex synthetic sequences and catalyst systems.
- Hydrogenation of dioxime intermediates under high pressure is an efficient route to Boc-protected piperazines, allowing for further functional group manipulations and protecting group strategies.
- Industrial processes for related dimethylpiperazines demonstrate the feasibility of large-scale synthesis involving chlorination, amine condensation, catalytic hydrogenation, and distillation for purification.
Q & A
Q. How can researchers reconcile conflicting data on the compound’s stability under oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-UV/HRMS monitoring. Identify degradation products (e.g., N-oxides or demethylated analogs) and model degradation kinetics using Arrhenius plots. Compare oxidative stability in aqueous buffers (pH 1–10) to pinpoint pH-sensitive degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
